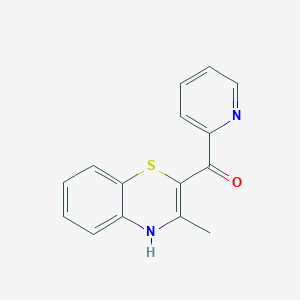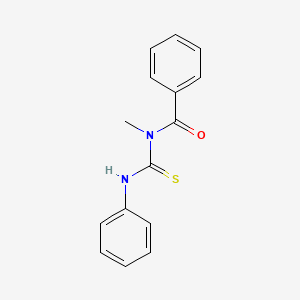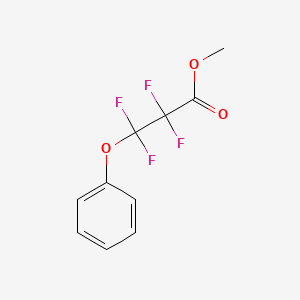![molecular formula C5H14N6O2 B14357012 N~1~,N~1'~-Methylenebis[N-(nitrosomethyl)methanediamine] CAS No. 96189-13-8](/img/structure/B14357012.png)
N~1~,N~1'~-Methylenebis[N-(nitrosomethyl)methanediamine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1’~-Methylenebis[N-(nitrosomethyl)methanediamine] is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitroso groups and methylenebis linkages, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-Methylenebis[N-(nitrosomethyl)methanediamine] typically involves the reaction of methanediamine derivatives with nitrosating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common reagents used in the synthesis include formaldehyde and nitrosating agents such as sodium nitrite.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1’~-Methylenebis[N-(nitrosomethyl)methanediamine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitroso groups to amine groups.
Substitution: The compound can participate in substitution reactions where the nitroso groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
N~1~,N~1’~-Methylenebis[N-(nitrosomethyl)methanediamine] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~1’~-Methylenebis[N-(nitrosomethyl)methanediamine] involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in its action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-Methylenebisacrylamide: Known for its use in polymer chemistry and as a crosslinking agent.
Methanediamine, N,N,N’,N’-tetramethyl-: Used in various chemical syntheses and industrial applications.
Uniqueness
N~1~,N~1’~-Methylenebis[N-(nitrosomethyl)methanediamine] is unique due to its specific nitroso and methylenebis functional groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
96189-13-8 |
|---|---|
Molecular Formula |
C5H14N6O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N,N'-bis[(nitrosomethylamino)methyl]methanediamine |
InChI |
InChI=1S/C5H14N6O2/c12-10-4-8-2-6-1-7-3-9-5-11-13/h6-9H,1-5H2 |
InChI Key |
PPWJIBWKVPHKIT-UHFFFAOYSA-N |
Canonical SMILES |
C(NCNCN=O)NCNCN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile](/img/structure/B14356934.png)

![7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one](/img/structure/B14356952.png)

![S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate](/img/structure/B14356966.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-methylcarbamate](/img/structure/B14356978.png)
![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)
![1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione](/img/structure/B14356995.png)


![13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile](/img/structure/B14357016.png)
![1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one](/img/structure/B14357017.png)
![1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone](/img/structure/B14357021.png)
